Tosyl-D-valine
Tosyl-D-valine
Brand Name:
Vulcanchem
CAS No.:
68005-71-0
VCID:
VC20766868
InChI:
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O
Molecular Formula:
C12H17NO4S
Molecular Weight:
271.33 g/mol
Tosyl-D-valine
CAS No.: 68005-71-0
Cat. No.: VC20766868
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68005-71-0 |
|---|---|
| Molecular Formula | C12H17NO4S |
| Molecular Weight | 271.33 g/mol |
| IUPAC Name | (2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid |
| Standard InChI | InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 |
| Standard InChI Key | ZYFUNXTYNIYYJI-LLVKDONJSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator